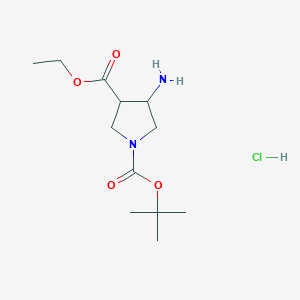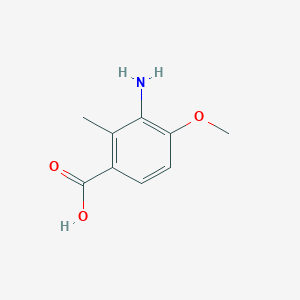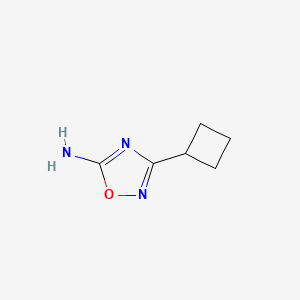
methyl 4-amino-2-(trifluoromethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-2-(trifluoromethoxy)benzoate, also known as 4-amino-2-(trifluoromethoxy)benzoic acid methyl ester, is a synthetic compound that has a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid that is soluble in both water and organic solvents. The compound is often used as a reagent in organic synthesis, as a catalyst in biochemical and physiological processes, and as a model compound in drug design and development.
Applications De Recherche Scientifique
Methyl methyl 4-amino-2-(trifluoromethoxy)benzoate(trifluoromethoxy)benzoate is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in biochemical and physiological processes, and as a model compound in drug design and development. It is also used in the synthesis of novel compounds, such as fluorinated heterocycles, which are of interest in medicinal chemistry.
Mécanisme D'action
Methyl methyl 4-amino-2-(trifluoromethoxy)benzoate(trifluoromethoxy)benzoate acts as a catalyst in biochemical and physiological processes. It is known to interact with proteins and enzymes, which can lead to changes in their activity and structure. For example, it has been shown to inhibit the activity of the enzyme phosphodiesterase-4, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
Methyl methyl 4-amino-2-(trifluoromethoxy)benzoate(trifluoromethoxy)benzoate has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of phosphodiesterase-4, which can lead to an increase in the levels of cyclic adenosine monophosphate (cAMP). This can result in an increase in the production of anti-inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to increase the production of nitric oxide, which can lead to vasodilation and improved blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl methyl 4-amino-2-(trifluoromethoxy)benzoate(trifluoromethoxy)benzoate has several advantages when used in lab experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in both water and organic solvents, which makes it easy to work with. The compound is also relatively inexpensive, which makes it a cost-effective reagent for lab experiments. However, it is important to note that the compound can be toxic at high concentrations, so safety precautions should be taken when working with it.
Orientations Futures
Methyl methyl 4-amino-2-(trifluoromethoxy)benzoate(trifluoromethoxy)benzoate has a wide range of potential future applications. It could be used in the development of new drugs and therapeutic agents for the treatment of a variety of diseases, such as cancer and inflammation. It could also be used in the development of new catalysts for biochemical and physiological processes. Additionally, it could be used in the synthesis of novel compounds, such as fluorinated heterocycles, which are of interest in medicinal chemistry.
Méthodes De Synthèse
Methyl methyl 4-amino-2-(trifluoromethoxy)benzoate(trifluoromethoxy)benzoate can be synthesized through a reaction between methyl 4-amino-2-(trifluoromethoxy)benzoate(trifluoromethoxy)benzoic acid and methyl iodide. This reaction is typically carried out in an organic solvent, such as dichloromethane, at a temperature of 0°C. The reaction produces a white solid that is then purified using recrystallization.
Propriétés
IUPAC Name |
methyl 4-amino-2-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)6-3-2-5(13)4-7(6)16-9(10,11)12/h2-4H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBICRDGTGZUPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-4-{5-methyl-2-[(2-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B6614468.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B6614482.png)




![2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid](/img/structure/B6614547.png)

![4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid](/img/structure/B6614563.png)
![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)